Sodium dihydrogen citrate
Description
Contextualizing Sodium Dihydrogen Citrate (B86180) within the Citrate Family of Compounds
Sodium dihydrogen citrate, also known as monosodium citrate, is one of the three sodium salts of citric acid. wikipedia.orgwikipedia.org Citric acid is a weak organic tricarboxylic acid naturally found in citrus fruits. quora.comwikipedia.org The citrate family of compounds is formed by the partial or complete neutralization of citric acid with a base, in this case, sodium hydroxide (B78521) or sodium carbonate. wikipedia.orgchemicalbook.com
The other members of the sodium citrate family are disodium (B8443419) citrate and trisodium (B8492382) citrate. wikipedia.org The key distinction between these salts lies in the number of acidic protons from citric acid that are replaced by sodium ions. In this compound, only one of the three carboxylic acid groups is neutralized, resulting in a molecule with two remaining acidic protons. chemicalbook.com This partial neutralization gives this compound its characteristic slightly acidic taste and positions it as an intermediate between the more acidic citric acid and the neutral or weakly alkaline trisodium citrate. wikipedia.orgjungbunzlauer.com
This unique structural feature is central to its functionality, providing a balance of acidic and salt characteristics that are exploited in various applications.
Significance of this compound in Contemporary Chemical and Materials Science Paradigms
The importance of this compound in modern science is multifaceted. Its utility spans from being a crucial component in the synthesis of advanced materials to its role in biochemical and electrochemical research.
In materials science, this compound is employed as a reductant and stabilizer in the synthesis of nanoparticles, such as Fe3O4 platinum core/shell particles. chemicalbook.comfishersci.casigmaaldrich.com Its ability to control particle size and prevent agglomeration is critical for the development of novel materials with specific catalytic and magnetic properties. Furthermore, it serves as a setting retardant in the formulation of brushite cement, a material with potential applications in drug delivery systems and medical devices. chemicalbook.comlookchem.com In the plastics industry, it is used as a non-toxic, endothermic blowing agent, offering an alternative to traditional, potentially harmful agents. jungbunzlauer.com
In the realm of electrochemistry, researchers utilize this compound in the study of proton reduction at carbon fiber electrodes, both with and without the presence of platinum nanoparticles. chemicalbook.comfishersci.ca It also plays a role in the characterization of carbon-based electrode materials. chemicalbook.comfishersci.casigmaaldrich.com These applications are fundamental to advancing energy storage and conversion technologies.
Overview of Key Chemical Functions and Their Research Implications
The versatility of this compound stems from several key chemical functions that have significant research implications:
Buffering Agent: Due to its nature as a partially neutralized acid salt, this compound acts as an effective buffering agent, helping to maintain a stable pH in solutions. xitrical.comnih.govatomscientific.com This property is crucial in numerous chemical reactions and formulations where precise pH control is necessary for optimal outcomes. atomscientific.comapcpure.com In research, this allows for the stabilization of experimental conditions, leading to more reliable and reproducible results.
Chelating Agent (Sequestrant): this compound is a strong sequestrant, meaning it can form stable complexes with metal ions. chemicalbook.comatamanchemicals.com This ability to "capture" metal ions is vital in preventing their interference in chemical processes and in enhancing the stability of various formulations. lohtragon.com In research, this function is exploited to control the activity of metal catalysts and to prevent the degradation of sensitive compounds.
pH Regulator: Closely related to its buffering capacity, this compound is used to adjust and regulate the pH of various systems. atomscientific.comatamanchemicals.com Its mildly acidic nature makes it a suitable choice when a less aggressive acidulant than citric acid is required. jungbunzlauer.com This is particularly important in the synthesis of pH-sensitive materials and in biochemical assays where maintaining a specific pH range is critical for enzyme activity and stability. atomscientific.com
The combination of these functions makes this compound a valuable and versatile tool for chemists and material scientists, enabling advancements in a wide array of research fields.
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₆H₇NaO₇ | wikipedia.orgnih.gov |
| Molar Mass | 214.11 g/mol | wikipedia.orgcymitquimica.com |
| Appearance | White crystalline powder | wikipedia.orgchemicalbook.com |
| Melting Point | 212 °C (414 °F; 485 K) | wikipedia.orgchemicalbook.com |
| Solubility in Water | Highly soluble | wikipedia.orgatamanchemicals.com |
| Solubility in Ethanol | Practically insoluble | wikipedia.orgatamanchemicals.com |
| pH (in solution) | 3.5-3.8 (50 mg/mL in H₂O) | sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H7NaO7 |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
sodium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C6H8O7.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 |
InChI Key |
HWPKGOGLCKPRLZ-UHFFFAOYSA-M |
SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Na+] |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Na+] |
physical_description |
Dry Powder; Liquid; Other Solid White odorless solid; [JECFA] White crystalline powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Synthesis and Industrial Crystallization Methodologies of Sodium Dihydrogen Citrate
Chemical Pathways for Sodium Dihydrogen Citrate (B86180) Production
The synthesis of sodium dihydrogen citrate can be achieved through several chemical routes, primarily involving direct chemical reactions or derivation from biotechnological processes.
Direct Reactions Involving Citric Acid and Sodium Salts
The most straightforward method for producing this compound is through the partial neutralization of citric acid. wikipedia.org This reaction typically involves combining citric acid with a sodium-containing base, such as sodium hydroxide (B78521), sodium carbonate, or sodium bicarbonate. wikipedia.orggoogle.com The reaction with sodium bicarbonate, for example, proceeds with the formation of this compound, carbon dioxide, and water. wordpress.com
The reaction can be summarized as: C₆H₈O₇ + NaHCO₃ → NaC₆H₇O₇ + H₂O + CO₂ wikipedia.org
To optimize the production process, specific conditions are often employed. For instance, one method involves reacting citric acid with sodium carbonate in an aqueous solution at a temperature of 50 to 60 °C for 30 to 90 minutes. This is followed by the addition of sodium hydroxide to the reaction mixture. google.com The resulting solution is then concentrated to induce crystallization. google.com
Derivation from Citric Acid Fermentation Broths
Large-scale industrial production of citric acid often relies on fermentation processes using microorganisms like Aspergillus niger. atamanchemicals.com Sodium citrate can be directly recovered from these citric acid fermentation broths. google.com
One method involves adjusting the pH of the fermentation broth to a range of 9 to 13 to remove impurities. The subsequent fluid is then concentrated at a pH of 10 to 13 to crystallize the sodium citrate. google.com Another approach includes adding an aqueous solution of sodium carbonate to a calcium citrate slurry derived from the fermentation broth. After filtering out the resulting calcium carbonate, the aqueous sodium citrate solution is adjusted to a pH between 5.70 and 6.20 and concentrated at 47 to 65°C to yield sodium citrate dihydrate crystals. google.com
Electrodialysis with bipolar membranes (BMED) is another technology being explored for the recovery of citric acid from fermentation broths. This process can convert sodium citrate into citric acid and a free base, which can be reused in the fermentation process. researchgate.net
Mechanisms of Industrial Crystallization Processes
Crystallization is a fundamental step in the purification and production of this compound, significantly influencing the final product's physical properties. The process is governed by the principles of nucleation and crystal growth. encyclopedia.pub
Nucleation and Growth Kinetics in Citrate Systems
Crystallization begins with nucleation, the formation of stable crystalline seeds, which then act as templates for crystal growth. acs.org The rate of both nucleation and subsequent growth is a critical factor in determining the final crystal size distribution and morphology. mdpi.com
Systematic research into the specific nucleation and growth mechanisms of citrate is not extensive. mdpi.com However, the general principles of crystallization kinetics apply. The process is a phase transition driven by the difference in free energy between the solvated state and the crystalline lattice. mcgill.ca For citrates, the presence of multiple hydrates adds a layer of complexity, as hydrates with different water content exhibit varying solubility and stability. encyclopedia.pub
Studies on related citrate compounds, such as potassium citrate, have shown that the rates of nucleation and crystal growth are optimized when crystalline seeds are introduced and crystallization is carried out by evaporation within a specific supersaturation range of 1.05–1.15. encyclopedia.pub
Influence of External Factors on Crystal Morphology and Particle Properties
Several external factors significantly impact the crystallization of citrates, affecting properties like crystal shape, size, and flowability. mdpi.com These factors include:
Temperature: Temperature plays a crucial role, particularly because citrate products often contain hydrates. mdpi.com For instance, in the crystallization of calcium citrate, different hydrates form at different temperatures. mdpi.com Temperature variations can also directly influence the morphology of the crystals. For example, some studies have observed sheet-like crystals forming at 35 °C and rod-like crystals at 95 °C. mdpi.com
Supersaturation: The degree of supersaturation is a key parameter that can be controlled to regulate the nucleation and growth rates, thereby influencing the particle size and distribution. mdpi.com Optimal supersaturation can be achieved by carefully designing cooling profiles, evaporation rates, and concentration temperatures. encyclopedia.pub
Cooling Rate: The rate at which the solution is cooled has a direct effect on the final particle size. Studies on sodium citrate have found that a cooling rate between 5 °C and 12 °C/h is optimal for controlling the particle size within the range of 0.38 to 0.83 mm. encyclopedia.pubmdpi.com
Seed Addition: The introduction of seed crystals can help to control the crystallization process by providing templates for growth, leading to a more uniform crystal size distribution. encyclopedia.pub
Solvent Ratio: The composition of the solvent system, including the ratio of different solvents, can affect the solubility of the citrate and thus influence the crystallization process. mdpi.com
The resulting crystal characteristics, such as shape and size, are critical for the handling and application of the final product. Irregular particle shapes like needles and flakes can lead to poor powder flowability and low bulk density. mdpi.com
Table 1: Influence of External Factors on Citrate Crystallization
| Factor | Influence | Research Finding Example |
|---|---|---|
| Temperature | Affects hydrate (B1144303) formation and crystal morphology. mdpi.com | Sheet-like crystals at 35°C vs. rod-like at 95°C for calcium citrate. mdpi.com |
| Supersaturation | Regulates nucleation and growth rates, impacting particle size. mdpi.com | Optimal range of 1.05-1.15 for potassium citrate with seed addition. encyclopedia.pub |
| Cooling Rate | Controls final particle size. encyclopedia.pubmdpi.com | 5-12 °C/h for sodium citrate results in particle size of 0.38-0.83 mm. encyclopedia.pubmdpi.com |
| Seed Addition | Promotes uniform crystal growth. encyclopedia.pub | Optimizes nucleation and growth rates in potassium citrate crystallization. encyclopedia.pub |
| Solvent Ratio | Affects solubility and crystallization kinetics. mdpi.com | A primary research direction for controlling crystal quality. mdpi.com |
Theoretical Models for Citrate Crystallization
Theoretical models are essential for understanding and optimizing the crystallization process. While comprehensive models specifically for this compound are not widely detailed in the provided context, general theoretical frameworks for crystallization are applicable.
Molecular modeling, for instance, has been used to understand the interaction of citrate with other crystal systems, such as calcium oxalate (B1200264) monohydrate. These models help in understanding how citrate molecules bind to crystal surfaces and influence their growth and morphology. osti.govpnas.org Techniques like Density Functional Theory (DFT) have also been employed to study the crystal structure and properties of this compound polymorphs. nih.gov
The development of more sophisticated theoretical models, coupled with online process analysis technology, is a key area for future research. The goal is to achieve more repeatable and controllable continuous crystallization methods that ensure consistent crystal quality and performance. mdpi.com
Advanced Crystallization Techniques for Enhanced Product Purity and Properties
The industrial production of this compound, and citrates in general, has evolved beyond simple batch crystallization to incorporate advanced methodologies aimed at precisely controlling the final product's physical and chemical properties. The majority of citrate currently produced through conventional reactive crystallization, or methods combining reaction with cooling or evaporation, results in needle-like powders characterized by low bulk density and suboptimal flowability. mdpi.com Consequently, there is a significant need for effective regulatory mechanisms to produce citrate crystals with controlled forms and shapes. mdpi.com Advanced techniques such as continuous crystallization and the deliberate control of hydration states are pivotal in enhancing product purity, ensuring crystal form stability, and improving functional characteristics like dissolution rate and bioavailability. mdpi.comencyclopedia.pub
Continuous crystallization offers substantial advantages over traditional batch processing for the manufacturing of this compound. By maintaining steady-state conditions, continuous processes allow for more robust and repeatable control over critical quality attributes such as crystal size distribution, purity, and polymorphic form. acs.org This approach can lead to superior impurity rejection compared to batch methods. acs.org
Research into citrate production has demonstrated the efficacy of continuous systems. For instance, a continuous crystallization technique for sodium citrate designed with three stages of neutralization crystallization yielded crystals of higher purity than those produced by conventional one-step batch processes. mdpi.com The ability to operate at a constant level of supersaturation in a continuous crystallizer can also enable the production of specific, desirable polymorphic forms that may not be achievable in a batch system. acs.org
However, a potential trade-off is that the yield from continuously operated crystallizers can sometimes be lower than that from batch systems, primarily due to shorter residence times for the crystals within the system. acs.org
Table 1: Comparison of Batch vs. Continuous Crystallization for Citrates This table is interactive. Click on the headers to sort.
| Feature | Batch Crystallization | Continuous Crystallization | Rationale & Findings |
|---|---|---|---|
| Process Control | Variable conditions; difficult to maintain consistency. | Steady-state operation allows for robust and repeatable control. | Continuous systems enable scalable residence time and steady-state supersaturation for precise control. acs.org |
| Product Purity | Generally lower; risk of impurity incorporation. | Higher purity achievable due to superior impurity rejection. | A three-stage continuous process for sodium citrate proved to yield higher purity crystals. mdpi.com |
| Polymorph Control | Limited; often yields the most stable form. | Can produce specific, desirable polymorphic forms. | Higher supersaturation achievable in continuous systems can favor the nucleation of specific polymorphs. acs.org |
| Yield | Generally higher due to longer processing times. | Can be lower due to shorter crystal residence times. | The trade-off for enhanced control and purity can be a reduction in overall yield per run. acs.org |
| Particle Size | Can be variable. | Can be precisely controlled. | A study found that controlling the cooling rate (5°C to 12°C/h) in sodium citrate crystallization effectively controlled particle size between 0.38-0.83 mm. mdpi.comencyclopedia.pub |
A defining characteristic of citrate crystallization is the propensity to form numerous hydrates—crystalline solids that incorporate water molecules into their structure. mdpi.comencyclopedia.pub For sodium citrate, the most common hydrated forms are the dihydrate and the pentahydrate. mdpi.comencyclopedia.pub The specific hydration state of the final product significantly impacts its stability, solubility, and performance. Therefore, producing a single, stable crystalline form, whether anhydrous or a specific hydrate, is an essential requirement for ensuring product purity and quality. mdpi.comencyclopedia.pub
The transition between hydrated and anhydrous forms is a critical control point in production. The primary method for obtaining the anhydrous form is by carefully adjusting the drying temperature of the hydrated crystals. mdpi.com For related compounds like trisodium (B8492382) citrate, it has been demonstrated that crystalline hydrates can be dewatered through controlled heating to yield porous anhydrous products that retain the crystal structure of the parent hydrate. google.com A patented process specifies heating the trisodium citrate dihydrate from approximately 145°C to at least 175°C at a controlled rate no greater than 1.5°C per minute to achieve this transformation. google.com
Beyond temperature, other factors such as ambient humidity and mechanical stress can induce transformations between anhydrous and hydrated states. acs.orgnih.gov The crystal structure of this compound itself is known to be monoclinic, and at least two different polymorphs have been identified, highlighting the structural complexity that must be managed during crystallization. sigmaaldrich.cnnih.gov
Table 2: Crystalline Forms of Sodium Citrate and Influencing Factors This table is interactive. Click on the headers to sort.
| Crystalline Form | Key Influencing Factors | Transformation Method | Resulting Properties |
|---|---|---|---|
| Anhydrous | Temperature, Low Humidity | Controlled heating and drying of hydrated forms. | Often a highly sought-after, profitable product. mdpi.comencyclopedia.pub Can be produced as a porous solid if dehydrated carefully. google.com |
| Dihydrate | Crystallization from water, Ambient Humidity | Crystallization from aqueous solution; exposure of anhydrous form to sufficient humidity (e.g., 55% RH for sodium naproxen). nih.gov | A common, stable hydrated form of sodium citrate. mdpi.comencyclopedia.pub |
| Pentahydrate | High Humidity, Low Temperature | Exposure of other forms to high humidity (e.g., 75% RH for sodium naproxen). nih.gov | A common, stable hydrated form of sodium citrate. mdpi.comencyclopedia.pub |
Fundamental Chemical Reactivity and Intermolecular Interactions of Sodium Dihydrogen Citrate
Protonation Equilibria and Buffering Capacities in Aqueous Systems
The behavior of sodium dihydrogen citrate (B86180) in water is characterized by its role in the broader citric acid buffer system. This system's ability to maintain stable pH levels is a direct consequence of the protonation and deprotonation of citrate species.
Citric acid (C₆H₈O₇) is a weak triprotic acid, meaning it can donate three protons in a stepwise manner. Each dissociation step is characterized by an acid dissociation constant (pKa). These values determine the pH ranges over which each citrate species—citric acid, dihydrogen citrate (H₂Cit⁻), monohydrogen citrate (HCit²⁻), and citrate (Cit³⁻)—is the predominant form in a solution. wikipedia.orgnih.gov
The dissociation equilibria are as follows:
H₃Cit ⇌ H₂Cit⁻ + H⁺
H₂Cit⁻ ⇌ HCit²⁻ + H⁺
HCit²⁻ ⇌ Cit³⁻ + H⁺
The pKa values for these reactions are critical for understanding the pH-dependent behavior of citrate solutions. While slight variations exist in reported values depending on experimental conditions like ionic strength and temperature, the generally accepted pKa values at or near 25°C are approximately 3.13, 4.76, and 6.40. wikipedia.orgnih.govresearchgate.netlibretexts.org Sodium dihydrogen citrate, by providing the H₂Cit⁻ ion, is most directly associated with the first and second dissociation steps.
The speciation diagram for citric acid illustrates that at a pH below the first pKa (~3.13), the fully protonated citric acid (H₃Cit) is the dominant species. wikipedia.org As the pH increases past 3.13, the dihydrogen citrate anion (H₂Cit⁻), the anionic component of this compound, becomes more prevalent. Between pH 4.76 and 6.40, the monohydrogen citrate ion (HCit²⁻) is the major species, and above a pH of 6.40, the fully deprotonated citrate ion (Cit³⁻) predominates. wikipedia.orgresearchgate.net
Table 1: Dissociation Constants (pKa) of Citric Acid at 25°C This interactive table provides the sequential dissociation constants for citric acid.
| Dissociation Step | Constant | Approximate Value | Predominant Species Formed |
|---|---|---|---|
| First | pKa₁ | 3.13 | Dihydrogen Citrate (H₂Cit⁻) |
| Second | pKa₂ | 4.76 | Monohydrogen Citrate (HCit²⁻) |
| Third | pKa₃ | 6.40 | Citrate (Cit³⁻) |
Data sourced from multiple chemical references. wikipedia.orgnih.govresearchgate.netlibretexts.orgatlanticoer-relatlantique.cacsun.edu
A buffer solution resists changes in pH upon the addition of an acid or a base and is composed of a weak acid and its conjugate base. derangedphysiology.comwestlab.com Because citric acid has three pKa values, its salts, including this compound, are effective buffering agents over a broad pH range, approximately from pH 2.5 to 7.5. wikipedia.orgwestlab.com
The buffering mechanism of the citrate system relies on the principles of chemical equilibrium. When an acid (H⁺) is introduced into a citrate buffer solution, the basic conjugate species (e.g., HCit²⁻ or Cit³⁻) will accept the protons, shifting the equilibrium to the left and forming the more protonated species (e.g., H₂Cit⁻ or HCit²⁻). derangedphysiology.compatsnap.com Conversely, if a base (OH⁻) is added, the acidic species (H₃Cit or H₂Cit⁻) donates a proton to neutralize the hydroxide (B78521), forming water and the conjugate base. patsnap.com
This compound specifically provides a high concentration of the dihydrogen citrate ion (H₂Cit⁻). This ion can act as both a weak acid (donating a proton to become HCit²⁻) and a conjugate base (accepting a proton to become H₃Cit). This dual capability makes it a central component of the citrate buffer system, particularly effective in the pH ranges around pKa₁ and pKa₂. The maximum buffering capacity for any given weak acid/conjugate base pair occurs at a pH equal to its pKa. derangedphysiology.com Therefore, the citrate system exhibits optimal buffering performance around pH 3.1, 4.8, and 6.4.
Chelation Chemistry and Metal Ion Complexation
Citrate ions are highly effective chelating agents, a property that stems from the molecule's structure. The presence of multiple carboxylate groups and a hydroxyl group allows a single citrate ion to form several coordinate bonds with a single metal cation, forming a stable, ring-like structure known as a chelate. elchemy.combellchem.com This sequestration of metal ions is a key aspect of its chemical function. patsnap.com
The citrate ion (Cit³⁻) and its protonated forms can form stable complexes with numerous metal ions, including divalent cations like calcium (Ca²⁺) and nickel (Ni²⁺). jcsp.org.pkechemi.com The coordination involves the negatively charged oxygen atoms of the carboxylate groups (-COO⁻) and the oxygen atom of the central hydroxyl group (-OH).
With calcium ions, citrate chelation is a well-established mechanism. The citrate ion wraps around the Ca²⁺ ion, forming stable, water-soluble complexes. echemi.com This binding prevents the calcium ions from participating in other reactions, such as blood coagulation, where they are a critical factor. patsnap.comechemi.com
Research on the complexation of nickel (Ni²⁺) by citrate also demonstrates strong chelate formation. Spectroscopic and potentiometric studies have shown that different citrate-nickel complexes can form depending on the pH of the solution. At lower pH values, where protonated citrate species are present, the complexes formed are different from those formed at higher pH where the fully deprotonated Cit³⁻ ion dominates. The stability and structure of these complexes are influenced by factors such as pH and the molar ratio of citrate to the metal ion.
The chelation activity of citrate is pH-dependent because the availability of the fully deprotonated Cit³⁻ species, which is the most effective form for chelation, increases significantly at pH levels above pKa₃ (~6.4). nih.gov
The ability of this compound to chelate metal ions has profound effects on the stability of various systems and the pathways of chemical reactions. By binding metal ions, citrate can:
Prevent Precipitation : By forming soluble complexes with metal ions like calcium and magnesium, citrate can prevent the formation of insoluble salts that cause turbidity or scaling in solutions. This is critical in water softening applications in detergents. elchemy.com
Inhibit Unwanted Reactions : Many metal ions can act as catalysts for undesirable reactions, such as oxidation, which leads to spoilage in food products. Citrate sequesters these metal ions, thereby inhibiting these catalytic pathways and enhancing product stability and shelf life. bellchem.comficchem.com
Control Bioavailability and Reactivity : In biological and pharmaceutical systems, chelating metal ions can control their availability for enzymatic reactions or cellular uptake. For example, the chelation of zinc by citrate can inhibit zinc-dependent enzymes. nih.gov In industrial processes like electrodeposition, citric acid has been used to control the deposition of metals by forming stable complexes with the metal ions in the electrolyte solution. jcsp.org.pk
Redox Properties and Catalytic Roles
While primarily known for its acid-base and chelation properties, the role of citrate in redox chemistry is more nuanced. Citric acid and its salts are generally considered to be redox-stable under normal conditions. The molecule itself does not readily undergo oxidation or reduction. It can, however, be decomposed at high temperatures (above 175°C) with a loss of carbon dioxide. wikipedia.org
The primary influence of this compound on redox reactions is indirect and stems from its powerful chelation ability. By complexing with transition metal ions (e.g., iron, copper), citrate can significantly alter the redox potential of the metal. This modulation can either inhibit or, in some cases, promote catalytic activity. For instance, by stabilizing a particular oxidation state of a metal ion, citrate can influence its participation in electron transfer reactions.
There is also evidence that citrate can play a role in the synthesis of metallic nanoparticles. In these processes, citrate can act as both a reducing agent (under specific conditions, such as elevated temperatures) and a capping or stabilizing agent. As a capping agent, it adsorbs to the surface of the newly formed nanoparticles, preventing them from aggregating and controlling their size and shape.
Table 2: Compound Names Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | NaC₆H₇O₇ |
| Citric Acid | C₆H₈O₇ |
| Dihydrogen Citrate | H₂C₆H₅O₇⁻ |
| Monohydrogen Citrate | HC₆H₅O₇²⁻ |
| Citrate | C₆H₅O₇³⁻ |
| Calcium | Ca |
| Calcium Ion | Ca²⁺ |
| Nickel | Ni |
| Nickel Ion | Ni²⁺ |
| Water | H₂O |
| Carbon Dioxide | CO₂ |
| Zinc | Zn |
| Iron | Fe |
| Copper | Cu |
| Magnesium | Mg |
| Sodium Hydroxide | NaOH |
| Sodium Carbonate | Na₂CO₃ |
| Potassium Hydroxide | KOH |
| Potassium Carbonate | K₂CO₃ |
| Tripotassium Citrate | K₃C₆H₅O₇ |
| Trisodium (B8492382) Citrate | Na₃C₆H₅O₇ |
| Monosodium Citrate | NaH₂C₆H₅O₇ |
Interactions with Macromolecular Structures and Interfaces
Sodium citrate has a notable effect on the structural properties of wheat gluten, a complex mixture of proteins including glutenin and gliadin. researchgate.netresearchgate.net Research has demonstrated that the addition of sodium citrate to wheat dough can lead to an improvement in the aggregation of gluten and an increase in gluten yield. researchgate.netresearchgate.net
The primary mechanism behind this effect is the augmentation of the dough's pH. researchgate.net Gluten proteins have an isoelectric point (the pH at which they have no net electrical charge) between 6.5 and 7.7. foodadditives.net By increasing the pH of the dough to approach this isoelectric point, sodium citrate reduces the electrostatic repulsion between protein molecules. researchgate.net This reduction in repulsive forces facilitates increased covalent (disulfide bonds) and non-covalent interactions, promoting protein aggregation. researchgate.net This enhanced aggregation leads to the formation of a stronger gluten network, which is evidenced by an increase in the storage modulus and resistance to extension. researchgate.netresearchgate.net Furthermore, glutenin macropolymer (GMP) gels formed in the presence of sodium citrate are observed to be more elastic and stiffer. researchgate.netresearchgate.net
Table 2: Effect of Sodium Citrate on Gluten Properties
| Property | Observation | Underlying Mechanism | Reference |
|---|---|---|---|
| Gluten Aggregation | Improved | pH augmentation towards the isoelectric point of gluten proteins, reducing electrostatic repulsion. researchgate.net | researchgate.netresearchgate.net |
| Gluten Yield | Increased | Enhanced aggregation and network formation. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Particle Size Distribution | Shift to larger particle sizes | Increased formation of disulfide bonds and protein polymerization. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Rheological Properties | Increased storage modulus and resistance to extension; stiffer and more elastic gel. | Formation of a stronger gluten network due to increased covalent and non-covalent interactions. researchgate.net | researchgate.net |
Sodium citrate exhibits significant adsorption phenomena on various mineral surfaces, which is leveraged in processes such as mineral flotation and suspension stabilization. Its interaction with these surfaces is primarily driven by the carboxyl groups of the citrate ion.
Alumina (B75360) and Silica (B1680970) Surfaces:
On alumina (Al₂O₃) surfaces, sodium citrate has been shown to prevent the adsorption of other organic molecules, such as naphthenic acids. ualberta.ca This is attributed to the strong affinity of citrate for the alumina surface, which helps to maintain the hydrophilicity of the mineral. ualberta.ca The adsorption of citrate can modify the surface charge, leading to changes in the electrostatic interactions that govern the stability of alumina suspensions. ualberta.ca Similarly, studies on silica (SiO₂) surfaces show that citrate can influence the adsorption of other molecules and alter the surface's zeta potential, which is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. ualberta.caunmul.ac.id
Ilmenite (B1198559) and Titanaugite Surfaces:
In the context of mineral processing, sodium citrate is used as a depressant in the flotation separation of ilmenite (FeTiO₃) from titanaugite (Ca(Ti,Mg,Fe)(Si,Al)₂O₆). researchgate.netresearchgate.netbohrium.com Flotation is a process that separates minerals based on differences in their hydrophobicity. A depressant is a substance that inhibits the flotation of a specific mineral.
Research indicates that sodium citrate adsorbs onto the surfaces of both ilmenite and titanaugite. researchgate.netresearchgate.net However, the interaction is stronger with the titanaugite surface. researchgate.net X-ray photoelectron spectroscopy (XPS) analysis has demonstrated that sodium citrate adsorbs onto the ilmenite surface through interactions with Fe³⁺ active sites, and onto the titanaugite surface via active sites of both Calcium (Ca) and Magnesium (Mg). researchgate.net This preferential and stronger adsorption on titanaugite weakens the subsequent adsorption of collector agents (which are meant to make the mineral hydrophobic), thus depressing its flotation and allowing for its separation from ilmenite. researchgate.netresearchgate.net Interestingly, the adsorption of sodium citrate can actually increase the hydrophobicity of the ilmenite surface, further enhancing the selectivity of the separation process. researchgate.netresearchgate.net
Advanced Analytical Methodologies for Sodium Dihydrogen Citrate Characterization
Chromatographic Separation and Quantification Techniques
Chromatography is a cornerstone for the separation and quantification of sodium dihydrogen citrate (B86180) and its related ions from complex matrices. Techniques such as HPLC, Ion Chromatography, and TLC offer distinct advantages for analysis.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the assay and purity assessment of sodium dihydrogen citrate. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating citrate from other components. researchgate.net A common approach involves using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile. researchgate.netsmmu.edu.cn Detection is typically achieved using a UV detector at a low wavelength, commonly 210 nm, where the carboxyl groups of the citrate molecule absorb light. researchgate.netsmmu.edu.cn
Research has demonstrated methods capable of establishing the citrate content with high precision and accuracy. For instance, one method utilized a Diamonsil C18 column with a mobile phase of methanol and 0.05 mol/L potassium dihydrogen phosphate (B84403) (pH 2.5–2.8), achieving a linear calibration curve in the concentration range of 0.5–6 mg/mL. smmu.edu.cn Another validated stability-indicating HPLC method employed a Reprosil-XR C18 column with a PDA detector set to 210 nm, which successfully separated the sodium citrate peak from its degradation products under stress conditions. researchgate.net These HPLC methods are valued for being simple, rapid, and accurate, making them suitable for routine quality control. smmu.edu.cn
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Diamonsil C18 (250 mm × 4.6 mm, 5µm) smmu.edu.cn | Reprosil-XR C18 (250 mm × 4 mm, 5 µm) researchgate.net |
| Mobile Phase | Methanol : 0.05 mol/L KH2PO4 (5:95, v/v), pH 2.5-2.8 smmu.edu.cn | Not specified |
| Flow Rate | 1.0 mL/min smmu.edu.cn | 1.0 mL/min researchgate.net |
| Detection | UV at 210 nm smmu.edu.cn | PDA at 210 nm researchgate.net |
| Retention Time | Not specified | 3.38 min researchgate.net |
| Linear Range | 0.5–6 mg/mL smmu.edu.cn | Not specified |
| Average Recovery | 98.79% smmu.edu.cn | Not specified |
Ion Chromatography (IC) is a superior technique for the determination of citrate and other co-existing inorganic and organic ions. thermofisher.com This method utilizes an ion-exchange stationary phase and a buffered aqueous eluent to separate ions based on their charge and affinity for the column. thermofisher.com For citrate, which is a polyvalent anion, a hydroxide-selective, high-capacity anion-exchange column, such as the Dionex IonPac AS11, is often employed. thermofisher.comthermofisher.com
Suppressed conductivity detection is the standard for IC as it enhances the signal-to-noise ratio by reducing the background conductivity of the eluent. thermofisher.com An electrolytically generated potassium hydroxide (B78521) eluent is frequently used, allowing for the separation of citrate and other ions like phosphate in under 10 minutes. thermofisher.com The technique is highly sensitive, with a minimum detectable limit for citrate reported to be as low as 0.5 µg/mL. auajournals.orgnih.gov IC methods have been validated for linearity, precision, and accuracy and are considered a reliable replacement for older, more cumbersome analytical techniques. thermofisher.com
| Parameter | Condition |
|---|---|
| Column | Dionex IonPac AS11 hydroxide-selective anion-exchange column thermofisher.com |
| Eluent | Isocratic potassium hydroxide (electrolytically generated) thermofisher.com |
| Detection | Suppressed conductivity thermofisher.com |
| Run Time | < 10 minutes thermofisher.com |
| Detection Limit | 0.5 µg/mL auajournals.orgnih.gov |
| Linear Range | 0.5 to >50 mg/L thermofisher.com |
Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of organic acids, including citrate, in complex mixtures. scialert.netnih.govlibretexts.org The technique involves spotting a sample onto a plate coated with a thin layer of an adsorbent stationary phase, typically silica (B1680970) gel. scialert.netlibretexts.org A solvent system, or mobile phase, then moves up the plate via capillary action, separating the components of the mixture based on their differential adsorption to the stationary phase and solubility in the mobile phase. scialert.net
For organic acids like citrate, which are polar, a polar stationary phase like silica gel is effective. acs.org Since citrate is colorless, a visualization step is required after the plate has been developed. This can be achieved by spraying the plate with an indicator solution, such as a mixture of methyl red and bromophenol blue, which reveals the separated organic acids as distinct spots. nih.gov The position of the spot, quantified by its retention factor (Rf value), can be used for identification by comparing it to a standard. scialert.net TLC is particularly useful for rapid screening and can indicate the presence of citrate and other organic acids in a sample in approximately 50 minutes. nih.gov
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel coated on a glass, aluminum, or plastic plate. scialert.netlibretexts.org |
| Mobile Phase | A solvent or mixture of solvents chosen based on the polarity of the analytes. scialert.net |
| Principle | Separation is based on adsorption. Polar compounds like carboxylic acids are strongly adsorbed and have lower Rf values. scialert.netacs.org |
| Visualization | Required for colorless compounds like citrate. Spraying with an indicator solution (e.g., methyl red-bromophenol blue) or using plates with a fluorescent indicator under UV light are common methods. nih.govlibretexts.org |
| Application | Rapid, qualitative identification of organic acids in complex mixtures. nih.gov |
Spectroscopic and Potentiometric Characterization
Spectroscopic and potentiometric methods are fundamental for characterizing the chemical properties of this compound, monitoring its reactions, and performing quantitative assays.
UV-Vis absorption spectroscopy is a valuable tool for the quantitative determination of citrate in aqueous solutions. nih.gov While citrate solutions produce broad absorption bands near the lower detectable wavelength limit, a convenient and accurate method involves acidifying the solution to a pH below 1.0 with hydrochloric acid. nih.govscribd.com This suppression of citrate's dissociation results in the formation of undissociated citric acid, which exhibits a distinct and measurable absorbance maximum at approximately 209 nm. nih.govscribd.com
The absorbance at this wavelength is directly proportional to the concentration of citrate, demonstrating a strong linear relationship (r² = 0.9999) in the concentration range of 0.5–5.0 mmol/L. nih.gov This method has been validated according to ICH guidelines and is characterized by high precision and accuracy, with a coefficient of variation below 2%. nih.gov The technique is simple, fast, and can be successfully applied to determine citrate content in various formulations. nih.gov
| Parameter | Condition/Result |
|---|---|
| Principle | Measurement of UV absorbance of undissociated citric acid. nih.gov |
| Sample Preparation | Acidification with HCl to achieve a pH < 1.0. nih.govscribd.com |
| Analytical Wavelength (λmax) | 209 nm nih.govscribd.com |
| Linear Concentration Range | 0.5–5.0 mmol/L nih.gov |
| Correlation Coefficient (r²) | 0.9999 nih.gov |
| Precision (%RSD) | < 2% nih.gov |
Potentiometric titration is a standard and highly accurate method for the assay of this compound. fao.org This technique measures the change in potential of a solution as a titrant is added, allowing for a precise determination of the equivalence point. For the assay of this compound (C₆H₇NaO₇), a dried sample is dissolved in water and titrated with a standardized solution of sodium hydroxide (0.1 N). fao.org The endpoint is determined potentiometrically, using a pH electrode to monitor the titration's progress. fao.org
Another approach, often stipulated in pharmacopoeias, involves a non-aqueous acid-base titration. In this method, the dried sodium citrate sample is dissolved in glacial acetic acid and titrated with 0.1 mol/L perchloric acid. jmscience.comnihs.go.jp The endpoint can be detected using an indicator like crystal violet or potentiometrically with a glass and reference electrode system. nihs.go.jp Care must be taken in non-aqueous titrations to exclude water, as it can interfere with the reaction and reduce the sensitivity of the endpoint. jmscience.com
| Parameter | Aqueous Method | Non-Aqueous Method |
|---|---|---|
| Analyte | This compound fao.org | Sodium Citrate (dried) jmscience.comnihs.go.jp |
| Solvent | Water fao.org | Glacial Acetic Acid jmscience.comnihs.go.jp |
| Titrant | 0.1 N Sodium Hydroxide fao.org | 0.1 mol/L Perchloric Acid jmscience.comnihs.go.jp |
| End-Point Detection | Potentiometric (pH electrode) fao.org | Potentiometric (Glass electrode) or Indicator (Crystal Violet) jmscience.comnihs.go.jp |
| Equivalence | 1 mL of 0.1 N NaOH = 10.706 mg of C₆H₇NaO₇ fao.org | 1 mL of 0.1 M HClO₄ = 8.602 mg of C₆H₅Na₃O₇ pharmaguideline.com |
Structural and Morphological Analysis Techniques
X-ray Diffraction (XRD) is an indispensable technique for determining the atomic and molecular structure of a crystal. For this compound, XRD provides definitive information about its solid-state form, including lattice parameters and the spatial arrangement of its constituent ions. The analysis of a commercial sample of this compound revealed a second polymorph of the compound, distinct from the previously known crystal structure. nih.govresearchgate.net
The crystal structure of this second polymorph was solved and refined using laboratory X-ray powder diffraction data. nih.govresearchgate.net In this newly identified form, the sodium ion (Na+) is seven-coordinate, forming [NaO₇] coordination polyhedra. nih.gov These polyhedra link together to form edge-sharing chains that propagate along the a-axis of the crystal. nih.govresearchgate.net This arrangement contrasts with the previously identified polymorph where octahedral [NaO₆] groups form edge-sharing pairs. nih.govresearchgate.net
The crystallographic data for the second polymorph of this compound are summarized in the table below.
Crystallographic Data for this compound (Polymorph 2)
| Parameter | Value |
|---|---|
| Chemical Formula | Na⁺·H₂C₆H₅O₇⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.7389(2) |
| b (Å) | 15.4208(5) |
| c (Å) | 9.1415(3) |
| β (°) | 94.708(2) |
| Volume (ų) | 805.93(5) |
Data sourced from research on a second polymorph of this compound. nih.govresearchgate.net
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to obtain high-resolution images of materials at the nanoscale. pocketdentistry.com While not used to visualize the this compound molecule itself, TEM is critical for characterizing nanoparticles that are synthesized using this compound as a stabilizing or capping agent. nih.govnih.gov Citrate ions adsorb to the surface of nanoparticles during their formation, imparting a negative surface charge that prevents aggregation and controls particle growth. nih.govnih.gov
For TEM analysis, a dilute dispersion of the citrate-stabilized nanoparticles is deposited onto a small, electron-transparent grid (often made of carbon-coated copper). mdpi.com As the solvent evaporates, the nanoparticles are left distributed on the grid. A high-energy electron beam is then transmitted through this sample. pocketdentistry.com The resulting image provides detailed information on several key parameters:
Size and Size Distribution: TEM images allow for the direct measurement of individual nanoparticle diameters, from which a statistical size distribution can be determined.
Morphology: The shape of the nanoparticles (e.g., spherical, rod-like, triangular) is clearly visualized.
Dispersion: The effectiveness of the this compound as a stabilizer can be assessed by observing whether the particles are well-separated or aggregated.
Crystallinity: High-resolution TEM (HR-TEM) can even resolve the atomic lattice planes within a single nanoparticle, providing information about its crystalline structure. youtube.com
The table below presents hypothetical data from a TEM image analysis of gold nanoparticles synthesized using this compound as a reducing and stabilizing agent.
TEM Nanoparticle Size Distribution Analysis
| Parameter | Value |
|---|---|
| Number of Particles Measured | 250 |
| Mean Diameter (nm) | 15.2 |
| Standard Deviation (nm) | 1.8 |
| Minimum Diameter (nm) | 11.5 |
| Maximum Diameter (nm) | 19.8 |
| Observed Morphology | Predominantly Spherical |
Zeta potential is a key indicator of the stability of colloidal dispersions. itu.edu.tr In systems where this compound is used as a surface stabilizer for nanoparticles, zeta potential measurements are crucial for understanding and predicting the long-term behavior of the colloid. The citrate ions adsorb onto the particle surface, creating a net negative charge. researchgate.net This charge attracts a layer of counter-ions (cations) from the surrounding medium, forming an electrical double layer. itu.edu.tr
Zeta potential is the electric potential at the boundary of this double layer (the slipping plane). itu.edu.tr Its magnitude indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in the dispersion. A high absolute zeta potential value (typically > ±30 mV) signifies strong repulsive forces, which prevent the particles from aggregating and settling—a hallmark of a stable colloid. youtube.comnih.gov Conversely, a low zeta potential value (approaching zero) suggests that the repulsive forces are weak, making the colloid unstable and prone to flocculation. nih.gov
The zeta potential of a citrate-stabilized system is highly dependent on the pH of the medium, as pH affects the ionization of the citrate's carboxyl groups. researchgate.net Measurements are typically performed using a technique like Dynamic Light Scattering (DLS) coupled with an applied electric field to measure electrophoretic mobility. youtube.com
The following table shows representative zeta potential data for a colloidal suspension of silver nanoparticles stabilized with this compound at various pH levels.
Zeta Potential of Citrate-Stabilized Nanoparticles vs. pH
| pH | Average Zeta Potential (mV) | Colloidal Stability Assessment |
|---|---|---|
| 3.0 | -10.5 | Low Stability (Aggregation Likely) |
| 5.0 | -25.8 | Moderate Stability |
| 7.0 | -42.3 | High Stability |
| 9.0 | -45.1 | High Stability |
Method Validation and Robustness Studies
Validation of an analytical method is essential to ensure its suitability for its intended purpose, providing confidence that the results are reliable. usp.org For a quantitative assay of this compound, method validation involves assessing several key performance characteristics: specificity, linearity, precision, and accuracy. researchgate.netfda.gov
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or excipients. cipac.org For a chromatographic method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks and that a blank sample matrix shows no interfering peaks at the analyte's retention time. researchgate.net
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. cipac.org It is typically demonstrated by analyzing a series of standards at a minimum of five different concentrations spanning the expected working range (e.g., 80% to 120% of the target concentration). usp.org The results are plotted as response versus concentration, and the linearity is evaluated by the correlation coefficient (R²) of the linear regression, which should ideally be >0.99. cipac.org
Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually evaluated at two levels:
Repeatability: The precision under the same operating conditions over a short interval of time (intra-assay precision).
Intermediate Precision: The precision within the same laboratory but with variations such as different days, different analysts, or different equipment. Precision is expressed as the Relative Standard Deviation (RSD) of the results. usp.org
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. cipac.org It is often determined by performing recovery studies, where a known amount of pure analyte is added (spiked) into a sample matrix and the mixture is analyzed. The percentage of the spiked analyte that is detected by the method (% Recovery) is calculated to determine accuracy. cipac.org
The tables below provide example data from a validation study for a hypothetical HPLC assay for this compound.
Linearity Data
| Concentration (% of Target) | Concentration (mg/mL) | Instrument Response (Peak Area) |
|---|---|---|
| 80% | 0.8 | 798500 |
| 90% | 0.9 | 901200 |
| 100% | 1.0 | 1005000 |
| 110% | 1.1 | 1102500 |
| 120% | 1.2 | 1208300 |
| Correlation Coefficient (R²) | 0.9998 |
Precision and Accuracy Data
| Sample Level | Number of Replicates (n) | Mean Assay Value (% of Label Claim) | Precision (RSD %) | Mean Recovery (%) |
|---|---|---|---|---|
| Repeatability (100% Level) | 6 | 99.8% | 0.45% | N/A |
| Intermediate Precision (100% Level) | 6 | 100.1% | 0.52% | N/A |
| Accuracy (Spiked at 80%) | 3 | N/A | N/A | 99.5% |
| Accuracy (Spiked at 100%) | 3 | N/A | N/A | 100.3% |
| Accuracy (Spiked at 120%) | 3 | N/A | N/A | 99.9% |
System Suitability and Robustness Testing
The validation of an analytical method for this compound is essential to ensure its reliability, accuracy, and precision for its intended purpose. ich.org System suitability testing (SST) and robustness testing are critical components of this validation process, as mandated by guidelines from the International Council for Harmonisation (ICH). ich.orgeuropa.eueuropa.eufda.gov These tests verify that the analytical system is performing correctly and that the method is reliable under normal, varied conditions.
System Suitability Testing (SST)
System suitability testing is an integral part of analytical procedures, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC). thermofisher.com Its purpose is to confirm that the equipment, electronics, analytical operations, and samples constitute an integral system that is adequate for the analysis to be performed. thermofisher.com SST is conducted prior to the analysis of any samples to ensure that the system's performance is acceptable at the time of the test. loesungsfabrik.decancer.gov
Key parameters are evaluated by making multiple, typically five or six, replicate injections of a standard solution. wjarr.com The results are then compared against predefined acceptance criteria. pharmaceuticalupdates.com For the analysis of citrates, common SST parameters include the repeatability of peak response, column efficiency, and peak symmetry.
Table 1: System Suitability Parameters and Acceptance Criteria for HPLC Analysis of Citrate Compounds
| Parameter | Purpose | Common Acceptance Criteria |
|---|---|---|
| Repeatability | Measures the precision of the system under normal operating conditions. | Relative Standard Deviation (%RSD) of the peak area for replicate injections should be ≤ 2.0%. wjarr.com |
| Tailing Factor (Symmetry Factor) | Measures the symmetry of the chromatographic peak. Asymmetrical peaks can indicate column degradation or improper mobile phase composition. | A value of ≤ 2.0 is generally required. pharmaceuticalupdates.compharmaguideline.com |
| Theoretical Plates (N) / Column Efficiency | Measures the efficiency of the separation column. A higher number indicates better separation efficiency. | Typically, a value of > 2000 is considered acceptable for the analyte peak. pharmaceuticalupdates.com |
| Resolution (Rs) | Measures the degree of separation between the analyte peak and the closest eluting peak. | A resolution of > 2.0 between the analyte and any adjacent peak ensures accurate quantification without interference. pharmaguideline.com |
These tests ensure that the chromatographic system is functioning optimally before proceeding with the analysis of this compound samples. pharmaceuticalupdates.compharmaguideline.com
Robustness Testing
Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. scirp.orgresearchgate.net This testing provides an indication of the method's reliability during normal usage and is a critical part of the validation process according to ICH guidelines. wjarr.comwjarr.com
For an HPLC-based method for this compound, robustness is evaluated by systematically altering key chromatographic conditions and observing the effect on the results. The stability of the analytical outcome, such as peak area and retention time, is assessed, and the Relative Standard Deviation (%RSD) is calculated to ensure it remains within an acceptable range, typically not more than 2.0%. ajpaonline.com
A study validating an HPLC method for sodium citrate provides a clear example of robustness testing. wjarr.com Researchers intentionally varied the flow rate, column temperature, and detection wavelength. The method was found to be robust as the results remained within the predefined acceptance criteria despite these changes. wjarr.com
Table 2: Example of Robustness Testing for an HPLC Method for Sodium Citrate Analysis
| Parameter Varied | Original Condition | Variation 1 | Variation 2 | Observed Effect / Result |
|---|---|---|---|---|
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min | The %RSD of the assay results remained below 2.0%, indicating the method is reliable within this flow rate range. wjarr.com |
| Column Temperature | 30°C | 28°C | 32°C | Minor shifts in retention time were observed, but the final quantification was unaffected, with the %RSD staying within acceptance limits. wjarr.comajpaonline.com |
| Detection Wavelength | 210 nm | 208 nm | 212 nm | No significant impact on the peak area or the accuracy of the measurement was detected, demonstrating the method's robustness to slight variations in wavelength. wjarr.com |
Successfully passing both system suitability and robustness tests demonstrates that an analytical method is fit for its intended purpose, consistently producing accurate and reliable data for the characterization of this compound.
Applications in Materials Science and Engineering Research
Role in Nanomaterial Synthesis and Functionalization
The unique chemical characteristics of the citrate (B86180) ion are instrumental in the bottom-up fabrication of nanomaterials. It provides control over particle size, shape, and stability, which are critical for the application of nanoparticles in various technologies.
Sodium dihydrogen citrate is a cornerstone reagent in the aqueous synthesis of noble metal nanoparticles, most notably gold (Au) and silver (Ag). In these syntheses, it typically serves a dual purpose: as a reducing agent and as a capping or stabilizing agent. beloit.edu
During the synthesis of gold nanoparticles, a gold salt precursor, such as hydrogen tetrachloroaurate (B171879) (HAuCl₄), is brought to a boil. wisc.edu Upon the addition of sodium citrate, the citrate ions reduce the gold(III) ions (Au³⁺) to neutral gold atoms (Au⁰). beloit.edu These atoms then nucleate and grow into nanoparticles. Simultaneously, citrate anions adsorb onto the surface of the newly formed gold nanoparticles. beloit.eduwisc.edu This creates a layer of negative charge that induces electrostatic repulsion between the particles, preventing them from aggregating and ensuring the stability of the colloidal suspension. beloit.eduwisc.edu The concentration of citrate can be varied to control the final size of the nanoparticles. researchgate.net
Similarly, in the synthesis of silver nanoparticles, citrate acts as a shape-directing agent and stabilizer. acs.org It can reduce silver ions (Ag⁺) to metallic silver (Ag⁰) and stabilizes the resulting particles. acs.orgnih.gov The combination of sodium citrate with other reagents, such as tannic acid or silver nitrate, allows for finer control over the nucleation and growth processes, leading to the formation of monodisperse, spherical, or even plate-structured nanoparticles. researchgate.netnih.gov
Table 1: Role of this compound in Noble Metal Nanoparticle Synthesis
| Function | Mechanism | Effect on Nanoparticles |
| Reducing Agent | Oxidizes itself while reducing metal ions (e.g., Au³⁺ to Au⁰) to their metallic state. beloit.edu | Initiates the formation of nanoparticles from precursor salts. |
| Capping/Stabilizing Agent | Adsorbs onto the nanoparticle surface, creating a negative surface charge. beloit.eduwisc.edu | Prevents aggregation through electrostatic repulsion, ensuring colloidal stability. |
| Size Control Agent | The concentration ratio of citrate to the metal salt precursor influences the nucleation and growth kinetics. researchgate.netnih.gov | Allows for the tuning of the final particle size and size distribution. |
| Shape-Directing Agent | Preferential adsorption to certain crystallographic faces can guide anisotropic growth. acs.org | Can promote the formation of specific shapes like nanoplates or quasi-spherical particles. researchgate.netacs.org |
This compound is also employed to control the properties of metal oxide nanostructures, such as iron oxide (Fe₃O₄) and aluminum oxide (Al₂O₃). In this context, its primary role is as a surface charge modifier and stabilizer, preventing the agglomeration of particles in aqueous suspensions. researchgate.netrsdjournal.orgmdpi.com
When added to a suspension of metal oxide nanoparticles, citrate ions adsorb onto the particle surfaces. researchgate.net This adsorption alters the surface chemistry, typically imparting a significant negative surface charge, which can be measured as the zeta potential. The resulting electrostatic repulsion overcomes the attractive van der Waals forces between particles, leading to a stable, well-dispersed colloidal system. researchgate.netmdpi.com This stabilization is crucial for applications where nanoparticles must remain as individual, discrete entities. researchgate.net
In the context of processing ceramic materials like alumina (B75360), sodium citrate enhances the efficiency of aqueous milling. researchgate.net By ensuring the particles remain dispersed, it minimizes the viscosity of the suspension, which leads to more effective grinding and a narrower particle size distribution in the final powder. researchgate.net
Table 2: Effect of Sodium Citrate on Aluminum Oxide (Al₂O₃) Suspensions
| Parameter | Effect of Sodium Citrate Addition | Mechanism |
| Zeta Potential | Becomes more negative. researchgate.net | Adsorption of negatively charged citrate ions onto the Al₂O₃ surface. |
| Suspension Viscosity | Decreases to a minimum at optimal concentration. researchgate.net | Increased electrostatic repulsion prevents particle agglomeration. |
| Grinding Efficiency | Increases. researchgate.net | Lower viscosity and better particle dispersion lead to more effective comminution. |
Integration into Advanced Cement and Construction Materials
In the field of construction materials, this compound is recognized as an effective admixture for modifying the properties of hydraulic binders. It is primarily used as a set retarder to control the workability and hardening time of cementitious systems.
This compound delays the setting of hydraulic cements through several interrelated mechanisms that interfere with the early stages of hydration. nih.gov These mechanisms are generally applicable to binders like Ordinary Portland Cement (OPC) and calcium aluminate cement (CAC). nih.govbntu.by
Adsorption and Inhibition : The primary mechanism is the adsorption of citrate ions onto the surfaces of anhydrous cement grains (such as tricalcium silicate (B1173343), C₃S) and the initial hydration products (e.g., calcium-silicate-hydrate, C-S-H). nih.gov This adsorbed layer acts as a physical barrier, inhibiting both the dissolution of the cement minerals and the precipitation and growth of hydrate (B1144303) phases, which are responsible for the setting and hardening of the cement paste. nih.govsintef.no
Complexation with Calcium Ions : Citrate ions are powerful chelating agents for calcium ions (Ca²⁺). nih.gov During the initial moments of hydration, calcium ions are released into the pore solution. Citrate captures these ions, forming soluble calcium-citrate complexes. nih.gov This reduces the supersaturation of the solution with respect to calcium hydroxide (B78521) and C-S-H, which is a necessary condition for their precipitation and the subsequent hardening of the paste. nih.gov
Nucleation Poisoning : By adsorbing onto the nuclei of hydration products, citrate can block their growth, effectively "poisoning" the nucleation sites and delaying the formation of the rigid microstructure that characterizes a set cement. nih.gov
The retarding effect is dose-dependent. While low concentrations effectively delay setting, very high concentrations can, paradoxically, act as accelerators in some systems. sintef.no
In blended cement systems, such as those combining Portland cement with calcium aluminate cement (OPC-CAC), this compound has a complex and differential impact on the hydration kinetics of the various clinker phases. nih.gov
Research on a 90% OPC and 10% CAC binder shows that sodium citrate significantly delays the hydration of tricalcium silicate (C₃S), a primary component of Portland cement responsible for strength development. nih.gov Conversely, it was found to accelerate the dissolution of aluminate phases, specifically tricalcium aluminate (C₃A) and tetracalcium aluminoferrite (C₄AF), particularly within the first 24 hours. nih.gov This accelerated reaction of aluminates can lead to a significant increase in heat evolution during the initial hydration period and alters the phase composition of the hydrated products by increasing the quantity of ettringite (AFt) and AFm phases. nih.gov
Table 3: Influence of Sodium Citrate on Hydration of OPC-CAC Mixed Binder
| Cement Phase | Effect on Hydration Rate | Observation |
| Tricalcium Silicate (C₃S) | Significantly delayed (retarded by a factor of 3.3). nih.gov | Primary mechanism for setting retardation. |
| Belite (C₂S) | Initially accelerated (by 31.6%), then slowed down. nih.gov | Complex, time-dependent interaction. |
| Tricalcium Aluminate (C₃A) | Accelerated (40.7% faster in the first 24h). nih.gov | Contributes to increased early heat evolution. |
| Tetracalcium Aluminoferrite (C₄AF) | Accelerated (75% faster in the first 24h). nih.gov | Promotes formation of AFt and AFm phases. |
Component in Biomaterials Design and Polymer Systems
The inherent biocompatibility and biodegradability of citric acid, the parent molecule of this compound, make it an ideal building block for creating advanced polymers for biomedical applications. nih.govmdpi.com Citric acid is a multifunctional monomer containing three carboxyl groups and one hydroxyl group, which allows it to be used in polycondensation reactions to form a class of soft, elastic, and degradable polyesters known as poly(diol citrates). nih.gov
These citrate-based biomaterials (CBBs) are synthesized by reacting citric acid with various diols (di-alcohols). nih.gov The resulting polymer network is cross-linked through ester bonds. The properties of these elastomers can be precisely tuned by selecting different diols or by adjusting the synthesis conditions, allowing for the creation of materials with a wide range of mechanical strengths and degradation rates suitable for specific applications in tissue engineering and regenerative medicine. nih.govnih.gov
The versatility of citrate chemistry also permits the incorporation of additional functionalities. For example, unsaturated double bonds can be introduced into the polymer backbone to allow for secondary cross-linking via photopolymerization, enhancing the material's mechanical properties and enabling the fabrication of complex three-dimensional scaffolds for tissue regeneration. nih.gov These materials have shown great promise for applications ranging from soft tissue repair to the engineering of complex vascular networks. nih.govnih.gov
Facile Polycondensation for Citrate-Based Biomaterials
Citrate-based biomaterials (CBBs) are typically synthesized through a straightforward and cost-effective polycondensation reaction. nih.gov This method involves reacting citric acid or its derivatives with diols (alcohols with two hydroxyl groups). nih.gov The synthesis of poly(octamethylene citrate) (POC), for example, is achieved by a catalyst-free reaction between citric acid and 1,8-octanediol. nih.gov
The process of creating these biomaterials can be summarized in the following key stages:
Pre-polymer Synthesis: Citric acid, which possesses three carboxyl groups and one hydroxyl group, reacts with a diol monomer. This reaction forms ester bonds, creating a pre-polymer chain. nih.gov A significant advantage of using citric acid is that its pendant carboxyl and hydroxyl groups can be preserved during this stage for later use. nih.gov
Cross-linking: The pre-polymer is then cross-linked to form a three-dimensional polymer network. This can be achieved through thermal polycondensation, where heating the pre-polymer encourages further esterification between the remaining functional groups. nih.gov The degree of cross-linking is a critical factor that influences the final properties of the biomaterial and can be controlled by adjusting the temperature and duration of the process. nih.govnih.gov
This facile, often one-pot, synthesis method makes citrate-based biomaterials an attractive option for researchers and manufacturers. nih.gov
Strategies for Tuning Polymer Properties (e.g., mechanical, degradation rates, functionalization)
A key advantage of citrate-based biomaterials is the ability to precisely tune their properties to meet the demands of specific applications. This includes adjusting their mechanical strength, the rate at which they biodegrade, and the introduction of specific functionalities.
Mechanical Properties: The mechanical characteristics of citrate-based polymers can be tailored over a wide range. For instance, the choice of diol used in the synthesis has a significant impact; longer, more hydrophobic diols tend to produce more elastic materials, while shorter, more hydrophilic diols result in stiffer polymers. nih.gov By reacting citric acid with aliphatic diols of varying carbon lengths (from 4 to 12), materials with peak stress values up to 11.15 ± 2.62 MPa and elongation at break values as high as 502 ± 16% have been produced. nih.gov Furthermore, increasing the cross-linking density through higher temperatures or longer reaction times enhances the tensile strength and Young's modulus of the material. nih.govnih.gov The introduction of urethane (B1682113) bonds into the polyester (B1180765) chains has also been shown to significantly improve mechanical strength. nih.gov
Degradation Rates: The biodegradability of these polymers is another tunable feature. The degradation rate is influenced by the choice of monomers and the cross-linking density. For example, polymers made with shorter, more hydrophilic diols degrade faster. nih.gov The incorporation of nitrogen-containing diols, such as N-methyldiethanolamine (MDEA), can also accelerate the degradation rate. nih.govresearchgate.net The degradation process occurs through the hydrolysis of the ester bonds, which can release free citric acid. utah.edu
Functionalization: The presence of pendant carboxyl and hydroxyl groups in the citrate molecule provides active sites for introducing additional functionalities. nih.gov This allows for the incorporation of various bioactive molecules and the modification of the polymer network. Strategies for functionalization include:
Incorporation of unsaturated double-bonds: Monomers containing vinyl groups can be incorporated, allowing for rapid cross-linking via UV irradiation or redox initiation, a process known as radical polymerization. nih.gov This dual cross-linking mechanism (thermal and radical) expands the range of achievable mechanical properties. nih.gov
Antioxidant Properties: Antioxidant compounds like ascorbic acid can be incorporated into the polymer chains to create materials with radical scavenging capabilities. nih.gov
Bioadhesives: By introducing dopamine, inspired by mussel adhesive proteins, injectable and strong wet-tissue adhesives have been developed. nih.gov
Impact on Crystallization Processes of Other Compounds
This compound can influence the crystallization behavior of other chemical compounds, particularly inorganic salts. This is primarily due to the interaction of the citrate ions with the growing crystal surfaces.
Morphological Control of Inorganic Salts (e.g., Sodium Chloride)
The presence of additives in a crystallization solution can significantly alter the shape, or morphology, of the resulting crystals. Citrate ions have been shown to act as habit modifiers for inorganic salts like sodium chloride (NaCl).
Applications in Environmental and Chemical Engineering Research
Utility in Water Treatment and Industrial Cleaning Processes
Sodium dihydrogen citrate (B86180) plays a crucial role in maintaining the quality and efficiency of water systems and industrial cleaning operations. Its ability to control pH and chelate metal ions makes it an effective component in these applications.
The compound is utilized in water treatment for pH adjustment. atomscientific.comavidorganics.net Maintaining a stable pH is critical in municipal and industrial water systems to prevent corrosion of pipes (B44673) and infrastructure. atomscientific.comecologixsystems.com Acidic water, characterized by a low pH, can be corrosive to metal pipes. Sodium dihydrogen citrate, being the acidic salt of a weak acid, acts as a buffering agent to help maintain the pH of water within a desired range, thus mitigating corrosion. atomscientific.compatsnap.com
Research has shown that sodium citrate can act as an environmentally friendly corrosion inhibitor for carbon steel in neutral environments. semanticscholar.orgresearchgate.net Studies using potentiodynamic and electrochemical impedance spectroscopy methods indicate that sodium citrate reduces corrosion currents by forming a protective film of Fe-citrate complexes on the steel surface. semanticscholar.orgresearchgate.net This protective layer blocks the penetration of corrosive agents. semanticscholar.org The effectiveness of sodium citrate as a corrosion inhibitor is influenced by its concentration, with studies showing maximum efficiency at specific concentrations in chloride-containing solutions. semanticscholar.orgresearchgate.netmaterials.international
Table 1: Effect of Sodium Citrate Concentration on Corrosion Rate of Carbon Steel
| Sodium Citrate Concentration (g/L) | Corrosion Rate Reduction (%) |
|---|---|
| 1.0 | ~70 |
| 2.5 | ~80 |
| 5.0 | ~75 |
This compound is an effective sequestering agent, meaning it can form stable complexes with metal ions in a solution. patsnap.comfao.org This property is highly beneficial in water treatment and industrial cleaning. In water treatment, it is used to bind with metal ions like calcium and magnesium, which are responsible for water hardness. getwsu.com By sequestering these ions, this compound helps to prevent the formation of scale in boilers, cooling towers, and pipes, thereby improving heat transfer efficiency and preventing blockages. getwsu.com
In industrial cleaning, this chelating ability is used to remove metal-containing scales and deposits. atomscientific.com The citrate ion can complex with various metal ions, facilitating their dissolution and removal from surfaces. patsnap.com This is particularly useful in cleaning industrial equipment and pipelines. Furthermore, its use in phosphorus-free detergents highlights its role in preventing the redeposition of dirt by sequestering ions in the wash water. zbaqchem.com
Contribution to Flue Gas Desulfurization Technologies
A significant application of citrate-based solutions, which can be prepared using this compound, is in flue gas desulfurization (FGD). The citrate process is a regenerable method for removing sulfur dioxide (SO₂) from industrial waste gases. 911metallurgist.comntis.govcdc.gov
The citrate process involves the absorption of SO₂ from flue gas into an aqueous solution of citric acid and sodium citrate, which acts as a buffer. ntis.govresearchgate.net The buffered solution maintains a pH of about 4.5. 911metallurgist.com911metallurgist.com In this acidic environment, SO₂ dissolves to form bisulfite ions (HSO₃⁻).
The key steps in the process are:
Absorption: SO₂ from the flue gas is absorbed into the citrate solution. 911metallurgist.com SO₂ + H₂O ⇌ H₂SO₃ H₂SO₃ + Cit³⁻ ⇌ HSO₃⁻ + HCit²⁻
Regeneration: The absorbed SO₂ is then reacted with hydrogen sulfide (B99878) (H₂S) to produce elemental sulfur, which precipitates out of the solution. 911metallurgist.comntis.gov This step regenerates the citrate solution, allowing it to be recycled. 911metallurgist.com 2H₂S + HSO₃⁻ + H⁺ → 3S + 3H₂O
The process is valued for its high SO₂ removal efficiency, which can exceed 90%, and the production of high-purity sulfur as a marketable byproduct. 911metallurgist.commdpi.com The process can be impacted by the oxidation of absorbed SO₂ to sodium sulfate, which can consume the citrate and lead to blockages. researchgate.netscut.edu.cn
Table 2: Typical Operating Parameters for the Citrate FGD Process
| Parameter | Value/Range |
|---|---|
| Absorbent Solution | Citric acid-sodium citrate buffer ntis.gov |
| Operating pH | 4.5 - 4.7 911metallurgist.com |
| SO₂ Removal Efficiency | >90% 911metallurgist.commdpi.com |
The chemistry of the citrate process is complex, involving multiple sulfur species in the solution. 911metallurgist.com Understanding the concentrations of these species is crucial for process control and efficiency. Analytical methods are required to monitor the solution composition. The various sulfur species that can be present include hydrogen sulfide, polysulfides, elemental sulfur, thiosulfate (B1220275), polythionates, dithionite, bisulfite, and sulfate. 911metallurgist.com A range of analytical techniques are employed for their determination, including specific ion electrodes, spectrophotometry, chromatography (HPLC and TLC), and titrimetric methods. 911metallurgist.com For instance, iodometry can be used to determine thiosulfate and bisulfite concentrations, while a gravimetric procedure can be used for sulfate. 911metallurgist.com
Role in Effervescent Formulations and Reaction Engineering
This compound is a key ingredient in effervescent tablets and powders. google.comaun.edu.eg When combined with a carbonate or bicarbonate salt, such as sodium bicarbonate, and exposed to water, an acid-base reaction occurs, releasing carbon dioxide gas. aun.edu.egjddtonline.info This effervescence aids in the rapid dissolution of the tablet and can help to mask unpleasant tastes of active ingredients. aun.edu.eg
The reaction in its simplest form is: NaH₂C₆H₅O₇ + NaHCO₃ → Na₂HC₆H₅O₇ + H₂O + CO₂
In reaction engineering, the use of this compound in effervescent systems allows for the control of reaction rates. The rate of CO₂ evolution can be tailored by adjusting the particle size of the reactants, the formulation composition, and the manufacturing process, such as granulation. aun.edu.egjddtonline.info A formulation using a granule with a citric acid core coated with a monosodium citrate shell has been shown to enable a rapid effervescent reaction while offering reasonable hygroscopicity. nih.gov This controlled release of gas is not only important for pharmaceutical formulations but also has potential in other areas, such as controlled-release cleaning agents or in specific chemical synthesis processes where gradual gas generation is desired.
Mechanism of Carbon Dioxide Generation in Effervescent Systems
The fundamental principle behind effervescent systems is an acid-base reaction that occurs when an acidulant, such as this compound, comes into contact with a carbonate or bicarbonate salt in an aqueous environment. This reaction leads to the production of carbon dioxide gas, which manifests as fizzing or effervescence. researchgate.netijrar.org
NaH₂C₆H₅O₇(aq) + 2NaHCO₃(aq) → Na₃C₆H₅O₇(aq) + 2H₂O(l) + 2CO₂(g)
In this reaction, the acidic protons from this compound react with the bicarbonate ions, leading to the formation of carbonic acid (H₂CO₃), which is unstable and rapidly decomposes into water and carbon dioxide gas. Water acts as a crucial medium for the ionization of the reactants, thereby initiating the reaction. teachengineering.orgstudy.com
The choice of acidulant is critical for the stability and performance of the effervescent system. While citric acid is widely used, it is very hygroscopic, meaning it readily absorbs moisture from the air. researchgate.net This property can lead to premature initiation of the effervescent reaction during manufacturing and storage, compromising the product's stability and efficacy. This compound, being non-hygroscopic, offers a significant advantage in this regard, as it is less prone to moisture absorption, ensuring that the effervescent reaction only occurs when intended. google.com
The generation of CO2 can be utilized in various environmental and chemical engineering contexts. For instance, the controlled release of CO2 can be used to alter the pH of a solution, sparge dissolved gases, or create buoyancy for floating delivery systems. globalresearchonline.netualberta.ca In environmental applications, effervescent systems can be designed to release substances for water treatment or to generate CO2 for promoting the growth of certain microorganisms.
Optimization of Reaction Parameters for Controlled Release
While many applications of effervescent technology aim for rapid disintegration and release, there is growing interest in controlling and sustaining the rate of CO2 generation for specific engineering purposes. researchgate.net The controlled release of CO2 can be crucial for applications requiring a prolonged effect, such as the gradual neutralization of alkaline wastewater or the sustained delivery of CO2 for algal cultivation. The rate of the effervescent reaction can be modulated by optimizing several key parameters.
Reactant Ratio: The stoichiometric ratio of the acidulant (this compound) to the carbonate source is a primary factor influencing the total amount and rate of CO2 production. Adjusting this ratio can ensure the complete consumption of one reactant, thereby controlling the duration and extent of gas generation. nih.gov
Particle Size: The particle size of the reactants plays a significant role in the reaction kinetics. Smaller particles have a larger surface area exposed to the solvent, leading to a faster reaction rate. Conversely, using larger particles of this compound and the bicarbonate source can slow down the dissolution process and, consequently, the rate of CO2 evolution. youtube.com This principle is fundamental in designing systems with a programmed release profile.
| Particle Size | Relative Surface Area | Dissolution Rate | CO2 Generation Rate |
|---|---|---|---|
| Fine Powder | High | Fast | Rapid |
| Coarse Granules | Low | Slow | Slow / Controlled |
Binders: In solid dosage forms like tablets or granules, binders are used to hold the components together. The type and concentration of the binder can significantly impact the rate of water penetration into the tablet matrix, thereby controlling the effervescent reaction. Hydrophilic binders promote rapid water uptake and faster disintegration, while hydrophobic binders can retard water ingress and slow down the release of CO2. researchgate.net
| Binder Type | Mechanism of Action | Effect on Water Penetration | Resulting CO2 Release Profile |
|---|---|---|---|
| Hydrophilic (e.g., PVP) | Promotes wetting and disintegration | Fast | Burst / Rapid Release |
| Hydrophobic (e.g., Ethylcellulose) | Repels water and slows disintegration | Slow | Sustained / Controlled Release |
Compaction Force: During the manufacturing of effervescent tablets, the compaction force applied can influence the tablet's porosity and hardness. mdpi.com Higher compaction forces lead to tablets with lower porosity, which reduces the rate of water penetration into the core of the tablet. This, in turn, can delay the onset and slow down the rate of the effervescent reaction, providing a means to control the release of CO2. google.com Research has shown that tablet hardness, which is influenced by compaction strength, can be optimized based on the particle size of the reactants to achieve desired granulation and subsequent release characteristics. google.com
By carefully manipulating these parameters, it is possible to design effervescent systems based on this compound that provide a controlled and sustained release of carbon dioxide, opening up new possibilities for its application in environmental and chemical engineering research.
Theoretical and Computational Chemistry Studies of Sodium Dihydrogen Citrate
Molecular Modeling and Simulation of Structure-Function Relationships
Computational studies have been instrumental in elucidating the structural characteristics and interaction dynamics of sodium dihydrogen citrate (B86180) at a molecular level.
Conformational Analysis and Electronic Structure Calculations
The crystal structure of a second polymorph of sodium dihydrogen citrate (Na⁺·H₂C₆H₅O₇⁻) has been determined and refined using laboratory X-ray powder diffraction data, with optimization through density functional theory (DFT) techniques. nih.govresearchgate.net In this polymorph, the citrate anion adopts a gauche,trans-conformation, which is recognized as one of the two low-energy conformations for an isolated citrate ion. nih.govresearchgate.net The central carboxylate group and the hydroxy group maintain a typical planar arrangement. nih.gov
A key distinction in this polymorph is the deprotonation of one of the terminal carboxyl groups, whereas the more common polymorph (NAHCIT) features deprotonation at the central carboxylate group. nih.govresearchgate.net The sodium ion (Na⁺) is seven-coordinate, exhibiting a pentagonal–bipyramidal geometry, and is chelated by the citrate anion through multiple points. nih.gov Specifically, it coordinates with one citrate ion via the central carboxyl oxygen and the hydroxyl group, and with a second citrate ion through a terminal carboxyl oxygen and the same hydroxyl group. nih.gov DFT calculations, when compared with refined structures from diffraction data, show a high degree of agreement, validating the computational models. researchgate.net
| Property | Description | Source |
| Anion Conformation | The citrate anion is found in the gauche,trans-conformation, a low-energy state. | nih.govresearchgate.net |
| Deprotonation Site | A terminal carboxyl group is deprotonated in the second polymorph, unlike the central group in the previously known structure. | nih.govresearchgate.net |
| Na⁺ Coordination | The sodium ion is seven-coordinate (pentagonal–bipyramidal). | nih.gov |
| Chelation | Citrate chelates to Na⁺ ions through both central and terminal carboxyl oxygen atoms and the hydroxyl group. | nih.gov |
Interaction Energies with Material Surfaces
Density Functional Theory (DFT) calculations have been employed to investigate the interaction of dihydrogen citrate with material surfaces, such as sodium chloride (NaCl). researchgate.net These studies compute the interaction energies between the dihydrogen citrate ion and different crystallographic faces of NaCl, specifically the {100} and {111} surfaces. researchgate.net
Computational results indicate that the dihydrogen citrate ion shows a significant preference for interacting with the {111} surface of NaCl compared to the more stable {100} surface. researchgate.net This preferential interaction is crucial, as it is suggested to be sufficient to influence the habit modification of NaCl crystals, promoting a change from cubic to octahedral morphologies. researchgate.net The adsorption of citrate on surfaces like zirconia has also been studied, revealing that the interaction is pH-dependent and can create an electrosteric barrier to flocculation. researchgate.net
| Interacting Species | NaCl Surface | Interaction Energy (kcal mol⁻¹) | Significance |
| Dihydrogen Citrate (IIIb) | {100} | -14.4 | Weaker interaction |
| Dihydrogen Citrate (IIIb) | {111} | -25.5 | Stronger preference, influences crystal morphology |
Data derived from computational models in the aqueous phase. researchgate.net
Quantum Chemical Investigations of Reaction Mechanisms
Quantum chemical methods provide a framework for understanding the intricate electronic-level details of reactions involving this compound.
Decarboxylation Pathways in Reduction Reactions
Theoretical investigations into the citrate-mediated synthesis of gold nanoparticles have detailed the mechanism of Au(III) reduction. sdsu.edu A critical, rate-limiting step in this process is the concerted decarboxylation of the citrate molecule and the simultaneous electron transfer to the gold center. sdsu.edu The reaction pathway involves several steps, starting with the coordination of a citrate molecule to the Au(III) complex. This is followed by an internal conversion where the gold's coordination shifts from the carboxylate ligand to the hydroxyl group, setting the stage for the final reduction and decarboxylation. sdsu.edu This mechanism highlights that the reaction must proceed through the carboxylate group attached to the hydroxyl-bearing carbon. sdsu.edu
pH-Dependent Reaction Pathways in Nanoparticle Formation
The reaction pathways in the formation of nanoparticles, particularly gold nanoparticles (AuNPs), are highly dependent on the pH of the solution. sdsu.edunih.gov The pH dictates the dominant species of both the citrate and the gold complex reactants, which in turn alters the reaction pathways and kinetics. sdsu.edu In the synthesis of AuNPs, the reduction of tetrachloroauric acid by sodium citrate involves the oxidation of citrate to dicarboxy acetone, leading to the formation of gold nuclei. nih.gov
During this process, the pH of the solution tends to decrease. nih.govresearchgate.net This pH fluctuation is correlated with the reaction time and the size of the nanoparticles being formed. nih.gov For instance, an inverse correlation has been observed between the pH and the reaction time at various ratios of trisodium (B8492382) citrate to tetrachloroauric acid. nih.gov The speciation of citrate is pH-dependent; at pH values above 7, all three carboxylic acid groups are typically deprotonated. researchgate.net The specific pathway of citrate catabolism can also be influenced by the presence of sodium ions, which can activate certain enzymatic steps. nih.gov
Thermodynamic and Kinetic Studies of Aqueous Solutions
Experimental measurements have characterized the thermodynamic and transport properties of aqueous solutions of this compound. acs.org Vapor-liquid equilibrium data, including water activity, vapor pressure, and osmotic coefficients, have been determined using the isopiestic method at 298.15 K. acs.org
Furthermore, properties such as density and the speed of sound in aqueous solutions of this compound have been measured over a temperature range of 288.15 to 308.15 K at atmospheric pressure. acs.org From these experimental data, derived properties like apparent molar volume and apparent molar isentropic compressibility have been calculated and fitted to the Pitzer equation. This allows for the determination of these properties at infinite dilution. acs.org These fundamental thermodynamic and kinetic data are crucial for understanding and modeling the behavior of this compound in solution-based applications. acs.org
| Thermodynamic/Physical Property | Temperature Range (K) | Method | Derived Parameters |
| Vapor-Liquid Equilibrium | 298.15 | Isopiestic Method | Water activity, vapor pressure, osmotic coefficient, activity coefficient |
| Density | 288.15 - 308.15 | N/A | Apparent molar volume |
| Speed of Sound | 288.15 - 308.15 | N/A | Apparent molar isentropic compressibility |
Future Research Directions and Emerging Applications of Sodium Dihydrogen Citrate
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The conventional synthesis of sodium dihydrogen citrate (B86180) involves the partial neutralization of citric acid with a sodium base, such as sodium hydroxide (B78521), sodium carbonate, or sodium bicarbonate. google.comwikipedia.org While effective, future research is geared towards aligning this process with the principles of green chemistry to enhance sustainability and efficiency.
Current Synthetic Method: The reaction is typically a straightforward acid-base neutralization. For example, using sodium bicarbonate: C₆H₈O₇ + NaHCO₃ → NaC₆H₇O₇ + H₂O + CO₂ chemicalbook.com
Future research aims to optimize this process by exploring:
Bio-based Feedstocks: Utilizing citric acid produced from fermentation of renewable biomass sources can significantly reduce the carbon footprint of the entire process. rsc.org
Alternative Reaction Media: Investigating the use of greener solvents or even solvent-free reaction conditions, such as mechanochemistry (grinding), could minimize waste and energy consumption.
Process Intensification: The development of continuous flow reactors for the synthesis could offer better control over reaction parameters, leading to higher purity products and reduced downstream processing.
A patent for preparing anhydrous monosodium citrate highlights a method using citric acid and caustic soda, followed by specific drying and crushing techniques to meet the requirements for its use as a plastic auxiliary agent, indicating a move towards specialized, high-purity grades for industrial applications. google.com
Table 1: Comparison of Synthetic Approaches for Sodium Dihydrogen Citrate
| Parameter | Conventional Method | Potential Green Chemistry Approach |
| Starting Materials | Petrochemical-derived citric acid, standard bases | Bio-fermented citric acid, benign bases |
| Solvent | Typically water | Water, supercritical CO₂, or solvent-free |
| Energy Input | Standard heating/mixing | Microwave-assisted, ultrasonic, or lower temperature catalytic reactions |
| Waste Generation | Minimal from reaction, but process can generate waste | Designed to minimize waste (high atom economy), recyclable catalysts |
| Process Control | Batch processing | Continuous flow processing for better control and consistency |
Advanced Functional Material Development Beyond Current Applications
A significant area of emerging research for this compound is its role in the synthesis of advanced functional materials, particularly at the nanoscale. Its ability to act as both a reducing agent and a stabilizing or capping agent makes it highly valuable in the bottom-up fabrication of nanoparticles. chemicalbook.commdpi.com
Role in Nanomaterial Synthesis:
Reductant and Stabilizer: this compound has been successfully employed as a reductant and stabilizer in the synthesis of core-shell nanoparticles, such as Fe₃O₄@Pt particles. chemicalbook.comthermofisher.com
Coating and Dispersant: It can be used to create coatings on magnetic Fe₃O₄ nanoparticles and acts as an effective dispersant for stabilizing calcium phosphate (B84403) suspensions in the fabrication of nanocomposites for applications like bone repair. wikipedia.org
Morphology Control: In the hydrothermal synthesis of nano-manganese oxide on carbon fiber, sodium citrate has been used as an auxiliary agent to control the morphology of the resulting nanomaterial, which in turn enhances the mechanical and frictional properties of composites. researchgate.net
Future applications in this domain could include:
Drug Delivery Systems: Engineering citrate-stabilized nanoparticles for targeted drug delivery, leveraging their biocompatibility and the ability to functionalize the citrate molecule.
Catalysis: Developing novel nanocatalysts where this compound is used to control particle size and surface properties, thereby enhancing catalytic activity and selectivity.
Biomimetic Materials: Expanding its use as a dispersant to create more sophisticated inorganic-organic composites that mimic the nanostructure of natural bone for regenerative medicine.
Table 2: Applications of this compound in Functional Material Synthesis
| Material | Role of this compound | Potential Application |
| Fe₃O₄@Pt Core-Shell Nanoparticles | Reductant and Stabilizer chemicalbook.com | Catalysis, Biosensing |
| Magnetic Fe₃O₄ Nanoparticles | Coating Agent wikipedia.org | MRI Contrast Agents, Hyperthermia |
| Silver Nanoparticles | Reducing and Stabilizing Agent indexcopernicus.commdpi.com | Antimicrobial coatings, SERS substrates |
| Calcium Phosphate-Gelatin Nanocomposites | Dispersant | Bone tissue engineering, Orthopedic implants |
| Nano-MnO₂ on Carbon Fiber | Auxiliary Reducing Agent, Surface Regulator researchgate.net | High-performance composites, Friction materials |
Deepening Mechanistic Understanding Through Advanced Spectroscopy and Microscopy
A deeper understanding of the structural and chemical properties of this compound is crucial for optimizing its function in existing applications and designing new ones. Advanced analytical techniques are pivotal in this endeavor.
Structural Elucidation:
Polymorphism: Research has identified a second polymorph of this compound. nih.govnih.gov The crystal structure of this new polymorph was solved and refined using laboratory X-ray powder diffraction (XRD) data and optimized using density functional theory (DFT). nih.govnih.gov This study revealed significant differences in the coordination polyhedra of the sodium ion and the deprotonation site of the citrate molecule compared to the previously known structure. nih.gov
Spectroscopic Characterization: While XRD provides crystallographic information, techniques like Raman spectroscopy are highly effective for studying polymorphs and monitoring their transitions, as has been demonstrated for citric acid. azom.com This method can provide vibrational information specific to the molecular bonds and crystal arrangement, allowing for the differentiation between anhydrous and monohydrate forms. azom.com
Future research should focus on:
In-situ Analysis: Employing techniques like in-situ XRD or Raman spectroscopy to monitor structural changes during synthesis or functionalization processes in real-time.
Surface Characterization: Using advanced microscopy, such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), to visualize how this compound adsorbs onto nanoparticle surfaces and influences their growth and morphology.
Solid-State NMR: Applying solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to probe the local chemical environment of the sodium and carbon atoms, providing further insight into the different polymorphic forms and their interactions with other molecules.
Table 3: Advanced Analytical Techniques for this compound Research
| Technique | Information Gained | Research Focus |
| X-Ray Diffraction (XRD) | Crystal structure, phase identification, polymorphism nih.govsigmaaldrich.com | Solving new crystal structures, quality control |
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure nih.gov | Theoretical confirmation of experimental structures |
| Raman Spectroscopy | Molecular vibrations, differentiation of polymorphs azom.com | Monitoring polymorphic transitions, in-process analysis |
| AFM/TEM | Surface morphology, particle size and distribution | Understanding its role as a capping/stabilizing agent |
| Solid-State NMR | Local atomic environment, structural dynamics | Detailed characterization of polymorphs and composites |
Integration in Multicomponent Systems for Synergistic Effects
This compound's functionality as a buffering agent, chelator, and emulsifying salt makes it an ideal component in complex multicomponent systems where it can exert synergistic effects. atomscientific.comthinkdochemicals.com
Current and Future Roles:
Buffering Systems: It is often used in combination with citric acid to create robust buffer solutions for pharmaceutical and laboratory applications, maintaining a stable pH. atomscientific.comclevelandclinic.org
Chelation and Sequestration: By binding metal ions, this compound prevents unwanted chemical reactions, which is crucial in food preservation to prevent spoilage and in industrial cleaning formulations to enhance surfactant effectiveness. thinkdochemicals.comchemimpex.com
Enhancing Bioavailability: In pharmaceutical formulations, it can be used as an excipient to improve the solubility and bioavailability of active ingredients. chemimpex.com
Metabolic Regulation: As a citrate derivative, it plays a role in cellular metabolism, and research into citrate-based biomaterials suggests that degradation products can act as metabolic regulators, influencing cell behavior in tissue engineering applications. nih.gov
The future lies in rationally designing multicomponent systems that harness these properties for enhanced performance. For example, integrating this compound into drug-eluting biomaterials where it could simultaneously buffer the local environment to promote healing, chelate inhibitory metal ions, and act as a release modulator for therapeutic agents. Further research into its interactions within complex food matrices could lead to novel "clean label" food products with improved texture, stability, and shelf-life.
Q & A
Q. What are the established methods for synthesizing sodium dihydrogen citrate and confirming its chemical purity?
this compound is synthesized via partial neutralization of citric acid with sodium hydroxide or carbonate under controlled pH conditions. To confirm purity, researchers should perform:
- Titration : Acid-base titration to verify stoichiometric neutralization .
- HPLC Analysis : Quantify anhydrous citrate content using chromatographic methods (e.g., USP protocols with 1 mM NaOH mobile phase) .
- Physicochemical Tests : Assess pH (3.4–3.8 for 1:10 solutions), loss on drying (<0.4%), and oxalate impurities via standardized assays .
Q. How can this compound buffers be prepared and validated for enzymatic or microbiological assays?
- Buffer Preparation : Dissolve this compound in deionized water and adjust pH using citric acid or NaOH. For enzymatic assays (e.g., pH 4.8), combine with trisodium citrate dihydrate .
- Validation : Confirm buffer capacity via titrimetric pH stability tests and monitor ionic strength effects on enzyme activity. Use spectrophotometric methods to detect interference in assays .
Q. What analytical techniques are recommended for quantifying citrate concentrations in complex matrices?
- HPLC with UV Detection : Use a C18 column, 1 mM NaOH mobile phase, and calibration against anhydrous sodium citrate standards (20 mg/mL in NaOH) .
- Titration : Employ acid-base titration with bromothymol blue indicator for low-cost quantification in microbial media .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pH stability data for this compound buffers across studies?
- Controlled Replication : Standardize buffer preparation (e.g., ionic strength, temperature) and validate pH meters with NIST-traceable buffers.
- Data Reconciliation : Compare experimental conditions (e.g., citrate concentration, counterion effects) with prior studies. Use statistical tools (ANOVA) to identify confounding variables .
- Literature Synthesis : Critically review methodologies in conflicting reports (e.g., buffer aging effects, CO₂ absorption) to isolate sources of variability .
Q. What experimental designs are optimal for studying the chelation properties of this compound in biological systems?
- Factorial Design : Vary citrate concentration, pH, and metal ion types (e.g., Fe³⁺, Ca²⁺) to assess binding efficiency via UV-Vis spectroscopy or ICP-MS.
- Competitive Binding Assays : Introduce competing ligands (e.g., EDTA) and measure displacement using fluorescence quenching .
- In Silico Modeling : Predict chelation stability constants via molecular docking software (e.g., AutoDock) and validate with experimental data .
Q. How can statistical approaches like Plackett-Burman design optimize this compound’s role in microbial growth media?
- Factor Screening : Use Plackett-Burman designs to test variables (e.g., citrate concentration, carbon sources, pH) and identify critical factors affecting biomass yield.
- Response Surface Methodology (RSM) : After screening, apply Box-Behnken or central composite designs to model non-linear interactions and determine optimal citrate levels .
- Validation : Confirm predicted optima with replicate fermentations and compare growth metrics (e.g., CFU/mL) .
Methodological Considerations
- Reproducibility : Document buffer preparation protocols, including reagent grades (e.g., USP/FCC standards) and equipment calibration .
- Ethical Reporting : Disclose conflicts of interest, funding sources, and data limitations in publications to align with international ethics guidelines .
- Data Interpretation : Use discussion sections to contextualize results within broader literature, addressing contradictions through methodological critiques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
